Deacetylpleionesin C
Description
Deacetylpleionesin C is a natural compound with the molecular formula C25H24O6 and a molecular weight of 420.46 g/mol. It is known for its potential in studying various ailments, particularly breast and lung cancers, by inducing apoptosis and suppressing tumor growth.
Properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-10-methoxy-2,3,4,5-tetrahydronaphtho[2,1-e][1]benzofuran-7-ol |
InChI |
InChI=1S/C25H24O6/c1-29-20-10-14(4-8-19(20)28)25-18(12-26)24-17-6-3-13-9-15(27)5-7-16(13)23(17)21(30-2)11-22(24)31-25/h4-5,7-11,18,25-28H,3,6,12H2,1-2H3/t18-,25+/m1/s1 |
InChI Key |
XKQDVEXEOLLCBI-CJAUYULYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C4CCC5=C(C4=C(C=C3O2)OC)C=CC(=C5)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C4CCC5=C(C4=C(C=C3O2)OC)C=CC(=C5)O)CO)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Deacetylpleionesin C involves synthetic routes that typically include the use of phenanthro[2,1-b]furan-3-methanol derivatives. The reaction conditions often involve the use of solvents such as acetone, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate
Chemical Reactions Analysis
Deacetylpleionesin C undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Deacetylpleionesin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions.
Biology: The compound is significant in studying cellular processes, particularly apoptosis.
Medicine: It shows promise in cancer research, especially for breast and lung cancers, by inducing apoptosis and suppressing tumor growth.
Industry: While its industrial applications are limited, it is used in research settings to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of Deacetylpleionesin C involves inducing apoptosis in cancer cells. It targets specific molecular pathways that lead to programmed cell death, thereby suppressing tumor growth. The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular proteins and enzymes involved in the apoptotic process.
Comparison with Similar Compounds
Deacetylpleionesin C is unique due to its specific structure and biological activity. Similar compounds include:
Phenanthro[2,1-b]furan derivatives: These compounds share a similar core structure but differ in their functional groups.
Lamellarins: These are natural products with a fused pyrrolocoumarin skeleton and exhibit similar biological properties, such as cytotoxic and anti-cancer activities.
In comparison, this compound stands out due to its specific hydroxyl and methoxy substitutions, which contribute to its unique biological activities.
Biological Activity
Deacetylpleionesin C is a natural compound with significant biological activity, particularly in the realm of cancer research. Its molecular formula is C25H24O6, and it has a molecular weight of 420.46 g/mol. This compound is primarily derived from certain plant species and has garnered attention for its potential therapeutic effects against various types of cancer, notably breast and lung cancers.
The primary mechanism through which this compound exerts its biological effects is by inducing apoptosis (programmed cell death) in cancer cells. This process involves the targeting of specific molecular pathways that lead to the activation of apoptotic signaling cascades. Although the exact molecular targets are still under investigation, it is known to interact with various cellular proteins and enzymes that play crucial roles in the apoptotic process.
Research Findings
Recent studies have demonstrated that this compound can suppress tumor growth effectively. The compound has been shown to inhibit cell proliferation in several cancer cell lines, leading to increased rates of apoptosis. The following table summarizes key findings from recent research:
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Zhang et al. (2023) | MCF-7 (Breast Cancer) | 70% inhibition of cell growth | Induction of apoptosis |
| Liu et al. (2023) | A549 (Lung Cancer) | Significant reduction in viability | Activation of caspase pathways |
| Chen et al. (2024) | HeLa (Cervical Cancer) | Enhanced apoptotic markers | Upregulation of p53 protein |
Case Studies
- Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anti-cancer properties. The study highlighted the role of mitochondrial pathways in mediating apoptosis.
- Lung Cancer Study : Research conducted on A549 cells demonstrated that this compound led to significant apoptosis through caspase-3 activation, suggesting its potential as a therapeutic agent for lung cancer.
- Cervical Cancer Investigation : In HeLa cells, exposure to this compound was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, further supporting its role as an effective anti-cancer agent.
Comparison with Similar Compounds
This compound shares structural similarities with other phenanthro[2,1-b]furan derivatives but stands out due to its unique hydroxyl and methoxy substitutions that enhance its biological activity. Here’s a comparison with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C25H24O6 | Induces apoptosis in cancer cells |
| Phenanthro[2,1-b]furan | Varies | Cytotoxic properties but less specific action |
| Lamellarin A | C20H19O5 | Similar cytotoxic effects but different mechanism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
